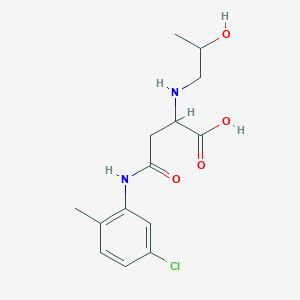
4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, an amino group, and a hydroxypropyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps:
Aromatic Substitution: The starting material, 5-chloro-2-methyl aniline, undergoes a nucleophilic aromatic substitution to introduce the amino group.
Amide Formation: The intermediate product is then reacted with a suitable carboxylic acid derivative to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-oxopropyl)amino)-4-oxobutanoic acid.
Reduction: Formation of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to modify their physical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Protein Binding: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Diagnostic Agents: Utilized in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid
Uniqueness
- Structural Features : The presence of the hydroxypropyl group and the specific positioning of the chloro and methyl groups on the aromatic ring confer unique chemical properties.
- Reactivity : The compound’s reactivity profile is distinct due to its specific functional groups, making it suitable for specialized applications in various fields.
This detailed overview provides a comprehensive understanding of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(5-chloro-2-methylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-8-3-4-10(15)5-11(8)17-13(19)6-12(14(20)21)16-7-9(2)18/h3-5,9,12,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIMLXMSUBOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
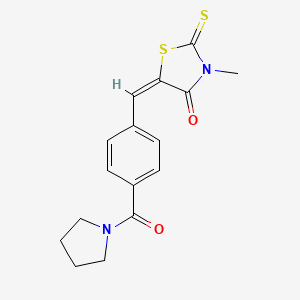
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
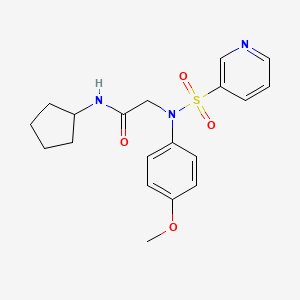
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)
![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)
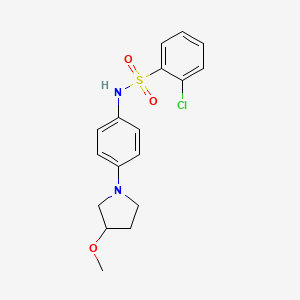
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2741318.png)
![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)
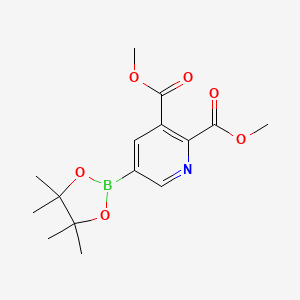
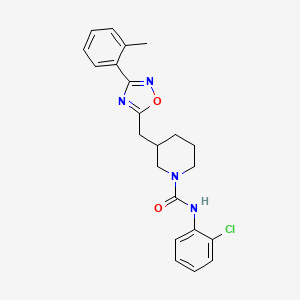
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)
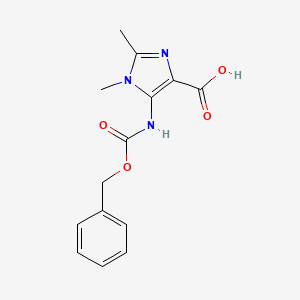
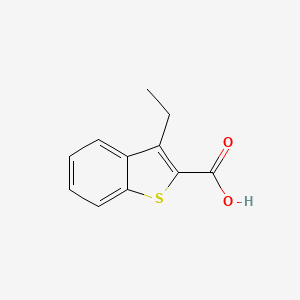
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)
